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molecular formula C3H4Cl2O B141476 1,3-Dichloroacetone CAS No. 534-07-6

1,3-Dichloroacetone

Cat. No. B141476
M. Wt: 126.97 g/mol
InChI Key: SUNMBRGCANLOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094904B2

Procedure details

According to the Spanish Patent Number ES 549 020 A1 1 mole of 1,3-dichloroacetone is reacted with 2 mole of 1,2,4-triazole, then the 1,3-bis(1,2,4-triazole-1-yl)-propan-2-on obtained with low yield is reacted with 2,4-difluorophenylmagnesium bromide to give fluconazole. The yield is about 45% calculated on the Grignard reagent.
[Compound]
Name
020 A1
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH2:5]Cl)=[O:4].[NH:7]1[CH:11]=[N:10][CH:9]=[N:8]1>>[N:7]1([CH2:2][C:3](=[O:4])[CH2:5][N:7]2[CH:11]=[N:10][CH:9]=[N:8]2)[CH:11]=[N:10][CH:9]=[N:8]1

Inputs

Step One
Name
020 A1
Quantity
1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
N1N=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CC(CN1N=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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